Levofloxacin
Overview
Description
Scientific Research Applications
Levofloxacin hydrate has a wide range of scientific research applications:
Mechanism of Action
Levofloxacin hydrate exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound hydrate prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Levofloxacin Hemihydrate is known to inhibit the replication of bacterial DNA by interfering in the activity of DNA gyrase (topoisomerase II) and also during bacterial growth and reproduction . This interaction with DNA gyrase and topoisomerase II disrupts the supercoiling process, which is essential for bacterial DNA replication, transcription, repair, and recombination .
Cellular Effects
This compound Hemihydrate is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It exerts its effects by inhibiting bacterial DNA gyrase, halting DNA replication . This leads to the death of the bacteria, thereby treating the infection .
Molecular Mechanism
The molecular mechanism of action of this compound Hemihydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound Hemihydrate disrupts the supercoiling process, leading to the cessation of these critical cellular processes and ultimately the death of the bacteria .
Temporal Effects in Laboratory Settings
This compound Hemihydrate has been shown to undergo solid-state transformations when exposed to mechanical treatment . It first transforms to the anhydrous/dehydrated form γ (LVXγ), as an intermediate phase, before converting to an amorphous form . This indicates that the effects of this compound Hemihydrate can change over time in laboratory settings, depending on the conditions it is exposed to .
Dosage Effects in Animal Models
In animal models, such as Asian elephants, this compound Hemihydrate has been administered orally (5 mg/kg) and rectally (15 mg/kg) . The effects of the drug varied with different dosages, and the administration method was tailored based on antimicrobial stewardship principles, culture and susceptibility of suspected pathogens, and blood level monitoring .
Metabolic Pathways
This compound Hemihydrate is primarily excreted unchanged in the urine, indicating that it undergoes minimal metabolism . The average apparent total body clearance of this compound Hemihydrate ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . This suggests that this compound Hemihydrate is primarily eliminated through the kidneys via glomerular filtration and tubular secretion .
Transport and Distribution
This compound Hemihydrate is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma, indicating that this compound Hemihydrate is well-distributed within cells and tissues .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound Hemihydrate likely localizes to the bacterial cell where it interacts with DNA gyrase and topoisomerase IV, enzymes that are typically found in the bacterial cytoplasm .
Preparation Methods
Levofloxacin hydrate is synthesized through a series of chemical reactions starting from the racemic mixture of ofloxacin. The synthesis involves the resolution of ofloxacin into its enantiomers, followed by the crystallization of the desired levo-isomer . Industrial production methods typically involve the use of superdisintegrants like sodium starch glycolate, crosspovidone, and crosscarmellose sodium to enhance the dissolution rate of the final product . The compound is marketed in its hemihydrate form, which is obtained through controlled crystallization processes .
Chemical Reactions Analysis
Levofloxacin hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of desmethyl derivatives.
Substitution: Substitution reactions often involve the piperazinyl group, leading to the formation of various analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include N-oxide and desmethyl derivatives .
Comparison with Similar Compounds
Levofloxacin hydrate is often compared with other fluoroquinolone antibiotics, such as:
Ciprofloxacin: While both are broad-spectrum antibiotics, this compound has a broader range of activity against Gram-positive bacteria.
This compound hydrate stands out due to its high efficacy, broad spectrum of activity, and favorable pharmacokinetic properties .
properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQUYDRLGGZOL-RCWTXCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F2N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160533 | |
Record name | Levofloxacin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138199-71-0 | |
Record name | Levofloxacin hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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